molecular formula C6H12O2 B084841 4-Methoxy-3-methylbutan-2-one CAS No. 14539-67-4

4-Methoxy-3-methylbutan-2-one

Cat. No. B084841
CAS RN: 14539-67-4
M. Wt: 116.16 g/mol
InChI Key: QFHUGPZHHLXOBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-3-methylbutan-2-one and its derivatives has been explored through various chemical pathways. One study describes the enantioselective hydrogenation of a related precursor to yield a key intermediate in the synthesis of pharmacologically significant compounds, highlighting the importance of stereochemistry in the catalytic transformation (Andrushko et al., 2008). Another method involves the microwave-assisted rearrangement of ketones, offering an efficient pathway to obtain 3-(4-alkoxyphenyl)-3-methylbutan-2-ones with excellent yield, demonstrating the utility of microwave irradiation in chemical synthesis (Gopalakrishnan et al., 2002).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of derivatives of 4-Methoxy-3-methylbutan-2-one have been investigated using density functional theory (DFT). These studies provide insights into the bond angles, bond distances, and spectroscopic characteristics, affirming the compound's structural integrity and offering a theoretical basis for its chemical behavior (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Research has elucidated various chemical reactions involving 4-Methoxy-3-methylbutan-2-one, showcasing its reactivity and potential applications in organic synthesis. For instance, its utility as a bio-based solvent demonstrates its reactivity and compatibility in organic reactions, such as Friedel–Crafts acylation, underscoring its potential as an eco-friendly alternative to traditional solvents (Jin et al., 2021).

Physical Properties Analysis

The physical properties of 4-Methoxy-3-methylbutan-2-one, such as solubility and boiling point, have been studied to assess its suitability for various applications. Its evaluation as a sustainable, bio-based solvent highlights its low peroxide forming potential and stability, indicating its safe use in chemical processes (Jin et al., 2021).

Chemical Properties Analysis

The chemical behavior of 4-Methoxy-3-methylbutan-2-one, including its reactivity and interaction with other compounds, is critical for its application in synthesis and manufacturing. Its effectiveness as a solvent in organic reactions, without the toxicity associated with traditional solvents, is a significant advantage, making it a valuable asset in green chemistry (Jin et al., 2021).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of benzazepines, which have potential applications in medicinal chemistry (Glushkov et al., 2021).

  • Improved Ketone Synthesis : It's involved in the microwave-assisted rearrangement of ketones, a process that enhances the yield of certain chemical products (Gopalakrishnan et al., 2002).

  • Bio-based Solvent : 4-Methoxy-3-methylbutan-2-one serves as a sustainable alternative to chlorinated solvents in various industrial applications, displaying low toxicity and high efficiency (Jin et al., 2021).

  • Liquid-Liquid Equilibrium Studies : Its properties are studied in the context of liquid-liquid equilibrium, which is crucial in chemical engineering and process design (Männistö et al., 2016).

  • Reaction with OH Radicals : Research on its reaction with OH radicals provides insights into atmospheric chemistry and the environmental impact of volatile organic compounds (Aschmann et al., 2011).

  • Vapor-Liquid Equilibrium Data : Its role in vapor-liquid equilibrium is essential for the design of distillation processes and understanding phase behavior in mixtures (Arce et al., 1996).

  • Synthesis of Tertiary Ethers : It's used in the synthesis of ethers like 2-methoxy-2-methylbutane, which are important as octane-enhancing components in gasoline (Rihko et al., 1994).

  • Isothermal Vapor-Liquid Equilibria : Its interactions with alcohols under isothermal conditions are studied to understand its behavior in fuel mixtures (Oh & Park, 1997).

  • New Natural Compounds Discovery : It has been found in natural sources like the brown algae Sargassum thunbergii, indicating its relevance in marine biology and natural product chemistry (Cai et al., 2010).

  • Pharmaceutical Synthesis : It is used in the enantioselective synthesis of pharmaceutical intermediates, like in the production of Aliskiren, a renin inhibitor (Andrushko et al., 2008).

  • Photoinitiators in Coatings : It is a component in copolymers used as photoinitiators for UV-curable coatings, important in materials science and industrial applications (Angiolini et al., 1997).

  • Volumetric Behavior in Mixtures : Studies on its volumetric behavior in mixtures provide insights into its applications in fuel and solvent industries (Houšková et al., 2013).

  • Role in Odor Perception : Its derivatives play a role in flavor and fragrance, as seen in studies on odorant release during food consumption (Itobe et al., 2009).

  • Natural Product Chemistry : It is present in Melicope moluccana, indicating its significance in the study of plant chemistry and natural products (Tanjung et al., 2017).

  • Physical Properties in Mixtures : Research on its physical properties like density and refractive index in mixtures is crucial for applications in material science and chemical engineering (Arce et al., 1996).

  • Thermochemistry Studies : Its thermochemistry is important for understanding its reactivity and stability in various chemical processes (Bouchoux et al., 2005).

  • Medical Research : It's been studied in the context of urinary catecholamine metabolites in tetanus patients, contributing to medical diagnostics and research (Toothill et al., 1970).

  • Aroma in Fruits : Identified in blackcurrant berries, it contributes to the understanding of flavor chemistry and food science (Jung et al., 2016).

Safety And Hazards

The safety information for 4-Methoxy-3-methylbutan-2-one includes several hazard statements: H226, H315, H319, H335 . These correspond to it being flammable (H226), causing skin irritation (H315), causing serious eye irritation (H319), and possibly causing respiratory irritation (H335) .

properties

IUPAC Name

4-methoxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHUGPZHHLXOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylbutan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BS Min, TTT Tran - Natural Product Sciences, 2012 - dbpia.co.kr
… B (3), henricine (4), saucerneol K (5), meso-dihydroguaiaretic acid (6), (−)-guaiacin (7), (3R,4S)-4-(4-hydroxy-3methoxyphenyl)-4-methoxy-3-methylbutan-2-one (8), (E)-7-(4-hydroxy-3-…
Number of citations: 5 www.dbpia.co.kr
VL Heasley, TJ Louie, DK Luttrull… - The Journal of …, 1988 - ACS Publications
… 3Bromo-4-methoxy-3-methylbutan-2-one. Thiscompound was identified by its NMR, IR, and mass … 4-Methoxy-3-methylbutan-2-one. This compound was identified by its NMR and mass …
Number of citations: 51 pubs.acs.org
T Zhuang, F Li, LR Huang, JY Liang… - Chemistry & …, 2015 - researchgate.net
1. Introduction.–Saururaceae, a plant family comprising four genera and six species of herbaceous flowering plants, is native to Asia and America. Among them four species of three …
Number of citations: 15 www.researchgate.net

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